molecular formula C10H14N4O3S B5722194 [(E)-(5-butyl-4-nitrothiophen-2-yl)methylideneamino]urea

[(E)-(5-butyl-4-nitrothiophen-2-yl)methylideneamino]urea

Cat. No.: B5722194
M. Wt: 270.31 g/mol
InChI Key: NKDOGOWJPHKIGK-WUXMJOGZSA-N
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Description

[(E)-(5-butyl-4-nitrothiophen-2-yl)methylideneamino]urea is a synthetic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Properties

IUPAC Name

[(E)-(5-butyl-4-nitrothiophen-2-yl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c1-2-3-4-9-8(14(16)17)5-7(18-9)6-12-13-10(11)15/h5-6H,2-4H2,1H3,(H3,11,13,15)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDOGOWJPHKIGK-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=C(S1)C=NNC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C(C=C(S1)/C=N/NC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(5-butyl-4-nitrothiophen-2-yl)methylideneamino]urea typically involves the reaction of 5-butyl-4-nitro-2-thiophenecarbaldehyde with semicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

[(E)-(5-butyl-4-nitrothiophen-2-yl)methylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

[(E)-(5-butyl-4-nitrothiophen-2-yl)methylideneamino]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(E)-(5-butyl-4-nitrothiophen-2-yl)methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

[(E)-(5-butyl-4-nitrothiophen-2-yl)methylideneamino]urea can be compared with other thiophene derivatives, such as:

    5-butyl-4-nitro-2-thiophenecarbaldehyde: A precursor in the synthesis of the compound.

    Thiophene-2-carboxamide: Another thiophene derivative with different functional groups.

    Thiophene-2-sulfonamide: Known for its antimicrobial properties.

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